molecular formula C11H10FN3O B12929479 4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine CAS No. 642085-12-9

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine

Cat. No.: B12929479
CAS No.: 642085-12-9
M. Wt: 219.21 g/mol
InChI Key: RFSBHBQNAYFUPP-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine is an organic compound that features a fluorine atom, a pyrazine ring, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the aromatic ring. The pyrazine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyrazine ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and stability, while the pyrazine ring offers additional sites for chemical modification and interaction with biological targets .

Properties

642085-12-9

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

4-fluoro-3-(pyrazin-2-yloxymethyl)aniline

InChI

InChI=1S/C11H10FN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2

InChI Key

RFSBHBQNAYFUPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)COC2=NC=CN=C2)F

Origin of Product

United States

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